molecular formula C7H6F3NO2 B2442720 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate CAS No. 915369-89-0

5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate

Cat. No.: B2442720
CAS No.: 915369-89-0
M. Wt: 193.125
InChI Key: DNOPLQXAGHVAAX-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate is a synthetic organic compound that features a pyridine ring substituted with hydroxymethyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)pyridine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction mechanism.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-(carboxy)-2-(trifluoromethyl)pyridin-1-ium-1-olate.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reactions: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    5-(Hydroxymethyl)pyridine: A related compound with similar functional groups.

    5-(Carboxy)-2-(trifluoromethyl)pyridin-1-ium-1-olate: An oxidation product of the target compound.

Properties

IUPAC Name

[1-oxido-6-(trifluoromethyl)pyridin-1-ium-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6-2-1-5(4-12)3-11(6)13/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOPLQXAGHVAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1CO)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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